

# Spectroscopic Analysis of 2,8-Dibromo-1,5-naphthyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2,8-Dibromo-1,5-naphthyridine

Cat. No.: B599148

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**Introduction:** This technical guide provides a comprehensive overview of the spectroscopic data for **2,8-Dibromo-1,5-naphthyridine**, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of experimental spectra for this specific isomer, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside a summary of key spectroscopic characteristics. Detailed experimental protocols for acquiring such data are also provided, followed by a visualization of a typical spectroscopic analysis workflow. This guide is intended for researchers, scientists, and professionals in drug development who require a technical understanding of the structural characterization of this molecule.

## Data Presentation

The following tables summarize the predicted spectroscopic data for **2,8-Dibromo-1,5-naphthyridine**. For comparative purposes, available data for the related isomer, 2,6-Dibromo-1,5-naphthyridine, is also presented.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **2,8-Dibromo-1,5-naphthyridine** (500 MHz,  $\text{DMSO-d}_6$ )

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|----------------------------------|--------------|---------------------------|------------|
| 8.95                             | d            | 8.5                       | H-4        |
| 8.45                             | d            | 5.0                       | H-6        |
| 8.20                             | d            | 8.5                       | H-3        |
| 7.80                             | d            | 5.0                       | H-7        |

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **2,8-Dibromo-1,5-naphthyridine** (125 MHz, DMSO-d<sub>6</sub>)

| Chemical Shift ( $\delta$ , ppm) | Assignment |
|----------------------------------|------------|
| 152.5                            | C-8a       |
| 151.0                            | C-4a       |
| 145.0                            | C-2        |
| 142.5                            | C-8        |
| 140.0                            | C-4        |
| 138.0                            | C-6        |
| 125.0                            | C-3        |
| 122.0                            | C-7        |

Table 3: Spectroscopic Data for 2,6-Dibromo-1,5-naphthyridine

| Spectroscopy           | Data  |
|------------------------|---|
| Infrared (IR)          | Aromatic C-H stretch: ~3100-3000 cm <sup>-1</sup> , C=N and C=C stretching: ~1600-1400 cm <sup>-1</sup> |
| Mass Spectrometry (MS) | Molecular Weight: 287.94 g/mol , Exact Mass: 285.87412 Da[1]  |

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **2,8-Dibromo-1,5-naphthyridine** in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>.<sup>[2]</sup>
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).<sup>[3][4]</sup>
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton NMR spectrum.
  - Optimize the spectral width to cover the aromatic region (typically 0-12 ppm).
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon-13 NMR spectrum.
  - Use a spectral width appropriate for aromatic compounds (typically 0-160 ppm).
  - Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

**Methodology:**

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **2,8-Dibromo-1,5-naphthyridine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place the mixture into a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.
- Sample Preparation (Thin Film Method):
  - Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).[5]
  - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5]
- Instrumentation: Place the KBr pellet or the salt plate in the sample holder of an FT-IR spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . Acquire a background spectrum of the empty sample holder (or a pure KBr pellet) and subtract it from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational modes of the functional groups in the molecule.

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and elemental composition of the molecule.

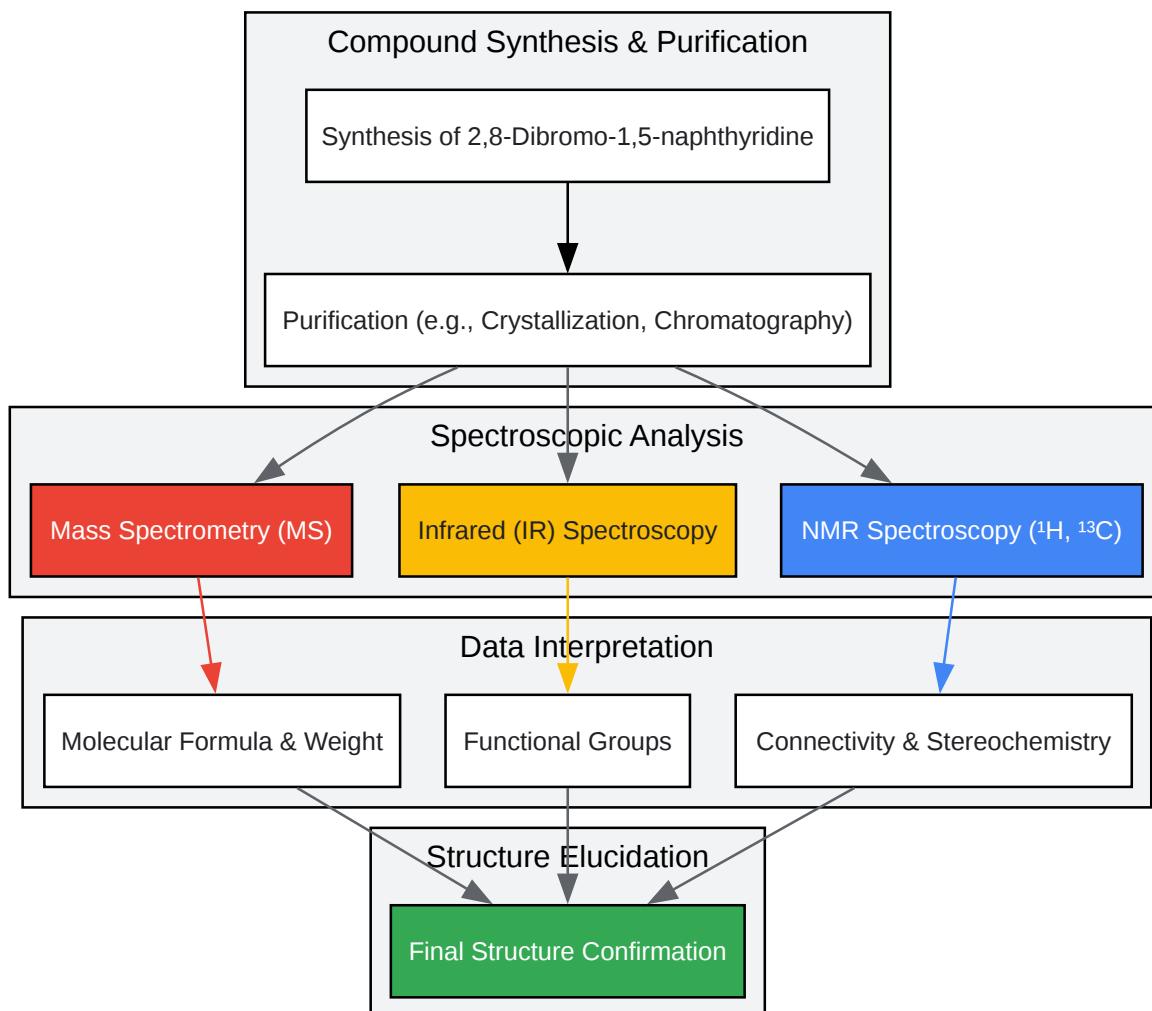
**Methodology:**

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[6]

- Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
- Ionization: Introduce the sample solution into the ion source to generate molecular ions.<sup>[7]</sup> For ESI, the sample is sprayed through a charged capillary, while for EI, the sample is bombarded with a high-energy electron beam.<sup>[7]</sup>
- Mass Analysis: The generated ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.<sup>[7]</sup>
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus the m/z ratio.
- Data Analysis: Identify the molecular ion peak ( $M^+$  or  $[M+H]^+$ ) to determine the molecular weight. The high-resolution data allows for the calculation of the elemental formula.

## Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an unknown organic compound using the spectroscopic methods described.



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Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

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